molecular formula C19H15FN4O2S B2803947 N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024524-09-1

N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2803947
CAS No.: 1024524-09-1
M. Wt: 382.41
InChI Key: RTCXWGFDSSLGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused imidazo[1,2-c]quinazoline core with a 3-oxo-5-thioxo substitution pattern and an N-(4-fluorobenzyl)acetamide side chain.

Properties

CAS No.

1024524-09-1

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.41

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C19H15FN4O2S/c20-12-7-5-11(6-8-12)10-21-16(25)9-15-18(26)24-17(22-15)13-3-1-2-4-14(13)23-19(24)27/h1-8,15,22H,9-10H2,(H,21,25)

InChI Key

RTCXWGFDSSLGLB-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H15FN4O2S
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : N-[(4-fluorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
  • InChI Key : LPAAQVDEUPLOGC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active sites of specific enzymes or modulating receptor activities on cell surfaces.

Antidiabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors. For instance, compounds similar to N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo...) have shown promising results in inhibiting α-glucosidase with IC50 values significantly lower than standard drugs like acarbose. In one study, a related derivative exhibited an IC50 value of 14.4 µM, demonstrating competitive inhibition against α-glucosidase .

Antimicrobial Properties

Compounds featuring thioxo and imidazoquinazoline moieties have been reported to exhibit antimicrobial properties. Research indicates that derivatives with similar structures can effectively inhibit various bacterial strains. For example, thiazolidinone derivatives have shown activity against Staphylococcus aureus and other pathogens with minimum inhibitory concentrations (MICs) as low as 0.011 mg/mL .

Cytotoxicity and Anticancer Activity

Quinazoline derivatives are also known for their cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
17bα-glucosidase Inhibition14.4 µM
2Thiazolidinone DerivativeAntimicrobial against Staphylococcus aureus0.011 mg/mL
3Quinazoline DerivativeCytotoxicity in cancer cellsVaries

Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-c]quinazoline Cores

  • N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide (958951-16-1) Core Similarity: Shares the imidazo[1,2-c]quinazoline scaffold but substitutes the 4-fluorobenzyl group with a cyclohexyl moiety. The "sulfanylidene" descriptor may synonymously refer to the thioxo group, suggesting identical electronic properties . Biological Implications: Cyclohexyl groups often enhance metabolic stability but may limit tissue penetration due to steric bulk.

Compounds with 1,3,4-Thiadiazole Acetamide Side Chains

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Structural Contrast: Replaces the imidazoquinazoline core with a 1,3,4-thiadiazole ring. Physical Properties: Melting point 138–140°C, yield 82% . Comparable to typical acetamide derivatives, suggesting similar synthetic feasibility. Activity Insights: Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, but the lack of a fused aromatic system may reduce target affinity compared to the imidazoquinazoline core.

Fluorobenzyl-Substituted Analogs

  • [19F]N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
    • Key Similarity : Shares the 4-fluorobenzyl acetamide side chain, critical for PET imaging applications targeting hypoxia .
    • Core Difference : Nitroimidazole core vs. imidazoquinazoline. The nitro group confers radiosensitizing properties, whereas the thioxo group in the target compound may engage in redox interactions.

Indole- and Quinoline-Based Acetamides

  • (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 53) Structural Divergence: Indolin-3-ylidene core with a quinoline substituent. Functional Data: Reported with a computational parameter (value: 5.928), possibly related to binding affinity or solubility . The rigid planar structure of quinoline may enhance DNA intercalation, unlike the imidazoquinazoline’s fused system.

Comparative Data Table

Compound Name Core Structure Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups Potential Applications
N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide Imidazo[1,2-c]quinazoline 4-fluorobenzyl, thioxo Not reported Not reported Thioxo, acetamide Enzyme inhibition, CNS targets
N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide (958951-16-1) Imidazo[1,2-c]quinazoline Cyclohexyl Not reported Not reported Sulfanylidene, acetamide Metabolic stability studies
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazole 4-chlorobenzyl, phenoxy 138–140 82 Thioether, phenoxy Antimicrobial agents
[19F]N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole 4-fluorobenzyl Not reported Not reported Nitro, acetamide PET imaging, hypoxia targeting
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53) Indolin-3-ylidene 4-nitrobenzyl, quinoline Not reported Not reported Nitro, quinoline Anticancer research

Research Findings and Implications

  • Synthetic Feasibility : Yields for analogous acetamide derivatives (68–88%) suggest viable routes for scaling up the target compound.
  • Structure-Activity Relationships (SAR) :
    • Core Modifications : Imidazoquinazoline cores may offer superior binding to kinase or protease targets compared to thiadiazoles or indoles due to extended π-systems.
    • Substituent Effects : Fluorobenzyl groups balance lipophilicity and electronic effects, whereas bulkier substituents (e.g., cyclohexyl) may hinder target engagement .

Q & A

Q. What are the key steps for synthesizing N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors (e.g., quinazolinone derivatives) followed by functionalization. Key steps include:
  • Cyclization : Formation of the imidazo[1,2-c]quinazolin core under acidic or basic conditions .
  • Thioacylation : Introduction of the thioxo group using phosphorus pentasulfide or Lawesson’s reagent .
  • Acetamide Coupling : Reaction of intermediates with 4-fluorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization : Use HPLC or TLC to monitor reaction progress, and adjust solvents (e.g., DMF for solubility) or catalysts (e.g., Pd for cross-couplings) to improve yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Purity : Analyze via reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times with standards .
  • Structural Confirmation : Use 1H/13C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 4.4–4.6 ppm) and HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) resolves stereochemistry and confirms hydrogen bonding in the imidazoquinazolin core .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability) may arise from assay conditions. Mitigate via:
  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to calibrate results .
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (p < 0.05) to ensure reproducibility .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-chloro vs. 4-fluoro) to assess electronic effects on target binding .
  • Functional Group Swaps : Replace the thioxo group with oxo or selenoxo to study redox sensitivity .
  • Biological Testing : Compare inhibition of kinases (e.g., EGFR) or enzymes (e.g., COX-2) across analogs using enzymatic assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

Q. What analytical techniques are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via LC-MS over 24 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Metabolic Stability : Perform liver microsome assays (human/rat) with NADPH cofactor to track metabolite formation .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for this compound’s polymorphs?

  • Methodological Answer :
  • Polymorph Screening : Recrystallize from solvents (e.g., ethanol vs. DMSO) and compare unit cell parameters via X-ray diffraction .
  • Energy Calculations : Use density functional theory (DFT) to evaluate thermodynamic stability of polymorphs .
  • Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid to correlate crystal form with activity .

Tables for Key Data

Q. Table 1: Representative Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1H NMR δ 7.8–8.2 ppm (quinazolin protons), δ 4.5 ppm (CH2 of acetamide)
13C NMR δ 170 ppm (C=O), δ 165 ppm (thioxo group)
HRMS [M+H]+ m/z 439.12 (calculated), 439.10 (observed)

Q. Table 2: Comparative Bioactivity of Derivatives

Derivative ModificationTarget (IC50)Key FindingReference
4-FluorobenzylEGFR (0.8 µM)Enhanced kinase inhibition vs. 4-Cl
Thioxo → OxoCOX-2 (No activity)Loss of anti-inflammatory activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.